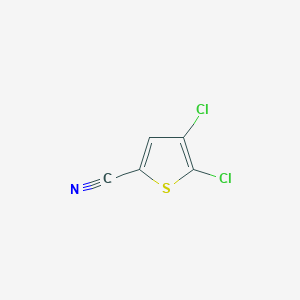

4,5-Dichlorothiophene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dichlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.03 . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of thiophene derivatives like this compound often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction, another condensation reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The InChI code for this compound is 1S/C5HCl2NS/c6-4-1-3 (2-8)9-5 (4)7/h1H . This code provides a standard way to encode the molecular structure of the compound, making it easier to search and index.Chemical Reactions Analysis

Thiophene derivatives, including this compound, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique

Synthesis and Electrochromic Properties

A study by Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives to investigate their electrochromic properties. These monomers and their copolymers exhibited distinct electrochromic properties suitable for electronic display applications due to their stability, fast response time, and good optical contrast. The process addressed the dissolution issue, enhancing polymer stability (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Cycloaddition Reactions

Iwakura et al. (1968) explored the cycloaddition reactions of thiophene-carbonitrile N-oxides with various dipolarophiles. This study provided insights into the reactivity and potential applications of thiophene derivatives in synthesizing heterocyclic compounds, which are crucial in organic synthesis and potentially in the development of new materials (Iwakura, Uno, Shiraishi, & Hongu, 1968).

Optical and Electronic Properties

Research into the optical and electronic properties of thiophene derivatives, such as the study by Gupta et al. (2015), designed small molecules with thiophenes and a cyanopyridone acceptor unit for use in bulk-heterojunction solar cells. These derivatives showed promising photovoltaic performance, highlighting the potential of thiophene derivatives in renewable energy applications (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).

Solvatochromic Behavior

Dappour et al. (2019) investigated the solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives, analyzing how solvent polarity affects their photophysical properties. This research has implications for the development of sensitive chemical sensors and molecular electronics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).

Conformational Polymorphism

Smith et al. (2006) conducted a detailed analysis of molecular structure in polymorphic forms of thiophene-carbonitrile derivatives using solid-state NMR and molecular modeling. This work contributes to understanding the material properties influenced by molecular conformation, relevant for the design of pharmaceuticals and materials science (Smith, Xu, & Raftery, 2006).

Mécanisme D'action

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Its use in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic compounds .

Result of Action

Some derivatives of the compound have shown promising antiproliferative effects against certain cancer cell lines .

Action Environment

It is known that the compound is stable at room temperature .

Safety and Hazards

Orientations Futures

While specific future directions for 4,5-Dichlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene derivatives continue to attract scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

4,5-dichlorothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVLUKZSZAPDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167657-56-7 |

Source

|

| Record name | 4,5-dichlorothiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2759642.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2759644.png)

![N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)